6-Methyl-3-aza-bicyclo[4.1.0]heptane
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Overview
Description
“6-Methyl-3-aza-bicyclo[4.1.0]heptane” is a chemical compound with the CAS RN®: 910854-91-0 . It is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item . The compound is manufactured by MATRIX SCIENTIFIC .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, which are structurally similar to “6-Methyl-3-aza-bicyclo[4.1.0]heptane”, has been achieved by reducing spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . The core of these compounds has been incorporated into the structure of the antihistamine drug Rupatidine .
Molecular Structure Analysis
The molecular weight of “6-Methyl-3-aza-bicyclo[4.1.0]heptane” is 147.65 . The IUPAC name is 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride . The InChI code is 1S/C7H13N.ClH/c1-7-2-3-8-5-6(7)4-7;/h6,8H,2-5H2,1H3;1H .
Chemical Reactions Analysis
The chemical reactions involving 3-azabicyclo[3.1.1]heptanes, which are structurally similar to “6-Methyl-3-aza-bicyclo[4.1.0]heptane”, have been studied . These compounds have been synthesized and characterized, and their transformation has been studied for its mechanism, scope, and scalability .
Physical And Chemical Properties Analysis
“6-Methyl-3-aza-bicyclo[4.1.0]heptane” is a pale-yellow to yellow-brown solid .
Safety and Hazards
Future Directions
The future directions for “6-Methyl-3-aza-bicyclo[4.1.0]heptane” and similar compounds could involve their incorporation into the structure of drugs . For example, the core of 3-azabicyclo[3.1.1]heptanes has been incorporated into the structure of the antihistamine drug Rupatidine . This led to a dramatic improvement in physicochemical properties .
properties
IUPAC Name |
6-methyl-3-azabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7-2-3-8-5-6(7)4-7/h6,8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMMYZWZFOMHSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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